molecular formula C10H7FOS B1393637 3-Fluoro-4-(thiophen-2-YL)phenol CAS No. 1261963-39-6

3-Fluoro-4-(thiophen-2-YL)phenol

Cat. No. B1393637
CAS RN: 1261963-39-6
M. Wt: 194.23 g/mol
InChI Key: GQJSELTYZHTQOD-UHFFFAOYSA-N
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Description

3-Fluoro-4-(thiophen-2-YL)phenol is a chemical compound. It is also known as a type of chemical entity . The molecular formula of this compound is C10H7FOS and it has a molecular weight of 194.23 g/mol.


Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . In 2013, Hanamoto and Hirotaki demonstrated the synthesis of 2-aryl-3-fluoro-5-silylthiophenes via a two-step reaction . In the first reaction, 2-bromo-3,3,3-trifluoropropene and benzylthiols under SN2’ mechanism gained 2-bromo-3,3-difluoroallyl benzyl sulfide .


Chemical Reactions Analysis

Thiophene derivatives can be synthesized through various reactions such as the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Scientific Research Applications

Antibacterial Applications

Thiophene derivatives have been shown to exhibit excellent antibacterial activities against both Gram-positive and Gram-negative bacteria. For example, certain compounds with a p-nitro group have demonstrated significant minimum inhibitory concentrations (MICs) against bacteria like Staphylococcus aureus and Escherichia coli .

Antifungal Applications

In the realm of antifungal activity, thiophene derivatives have displayed inhibition rates against various fungi. The structural variations in these compounds can significantly affect their antifungal efficacy .

Chemosensor Development

Thiophene-based compounds are also being explored for their selectivity as chemosensors for various metal ions. This is crucial for any chemosensor as selectivity is a key feature for practical applications .

Therapeutic Importance

Synthetic thiophenes are used as raw materials in the synthesis of therapeutic agents, including anticancer and anti-atherosclerotic agents. They also serve as metal complexing agents and contribute to the development of insecticides .

Biological Activity

Thiophene-based analogs are increasingly being studied as a class of biologically active compounds. They are important for medicinal chemists aiming to develop advanced compounds with diverse biological effects .

Future Directions

Thiophene and its substituted derivatives are very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .

properties

IUPAC Name

3-fluoro-4-thiophen-2-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FOS/c11-9-6-7(12)3-4-8(9)10-2-1-5-13-10/h1-6,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQJSELTYZHTQOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=C(C=C(C=C2)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70684078
Record name 3-Fluoro-4-(thiophen-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-(thiophen-2-YL)phenol

CAS RN

1261963-39-6
Record name 3-Fluoro-4-(thiophen-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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